molecular formula C17H15NO6 B2934505 Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate CAS No. 448241-35-8

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate

Cat. No.: B2934505
CAS No.: 448241-35-8
M. Wt: 329.308
InChI Key: JYLOVBIKEYPSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate is an organic compound with the molecular formula C17H15NO6. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the benzene ring is substituted with a phenoxycarbonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenoxycarbonylamino group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a phenoxycarbonyl chloride derivative under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it can form stable complexes with drugs, enhancing their solubility and bioavailability. The phenoxycarbonylamino group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, facilitating targeted delivery .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Lacks the phenoxycarbonylamino group, making it less versatile in certain applications.

    Dimethyl 2-aminoterephthalate: Contains an amino group instead of the phenoxycarbonylamino group, leading to different reactivity and applications.

    Dimethyl 2-hydroxyterephthalate:

Uniqueness

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate is unique due to the presence of the phenoxycarbonylamino group, which imparts specific chemical reactivity and potential for forming stable complexes with various molecules. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

dimethyl 2-(phenoxycarbonylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-15(19)11-8-9-13(16(20)23-2)14(10-11)18-17(21)24-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOVBIKEYPSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.